molecular formula C26H21ClN2O2 B11583470 (3E)-3-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-methyl-1,3-dihydro-2H-indol-2-one

(3E)-3-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11583470
M. Wt: 428.9 g/mol
InChI Key: WFQBPECZQOGRBU-LTGZKZEYSA-N
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Description

(3E)-3-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the indole family. This compound is characterized by its unique structure, which includes an indole core substituted with a chlorophenoxyethyl group and a methylene bridge. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenoxyethyl Group: The chlorophenoxyethyl group can be introduced via a nucleophilic substitution reaction, where the indole core reacts with 2-(2-chlorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Methylene Bridge: The final step involves the condensation of the substituted indole with formaldehyde and a secondary amine to form the methylene bridge.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxyethyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

(3E)-3-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-3-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific structure, which combines an indole core with a chlorophenoxyethyl group and a methylene bridge. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C26H21ClN2O2

Molecular Weight

428.9 g/mol

IUPAC Name

(3E)-3-[[1-[2-(2-chlorophenoxy)ethyl]indol-3-yl]methylidene]-1-methylindol-2-one

InChI

InChI=1S/C26H21ClN2O2/c1-28-23-11-5-3-9-20(23)21(26(28)30)16-18-17-29(24-12-6-2-8-19(18)24)14-15-31-25-13-7-4-10-22(25)27/h2-13,16-17H,14-15H2,1H3/b21-16+

InChI Key

WFQBPECZQOGRBU-LTGZKZEYSA-N

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C\C3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5Cl)/C1=O

Canonical SMILES

CN1C2=CC=CC=C2C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5Cl)C1=O

Origin of Product

United States

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